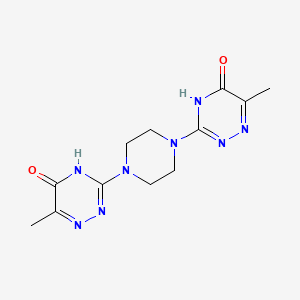
3,3'-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) is a complex organic compound characterized by the presence of piperazine and triazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) typically involves the reaction of piperazine with 6-methyl-1,2,4-triazin-5-ol under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
化学反応の分析
Types of Reactions
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,3’-Piperazine-1,4-diylbis(1-phenoxypropan-2-ol): Another piperazine derivative with different functional groups.
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid): A compound with sulfonic acid groups instead of triazine rings.
6,6’-[Piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]: A piperazine derivative with benzoquinone groups.
Uniqueness
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) is unique due to the presence of both piperazine and triazine rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16N8O2 |
|---|---|
分子量 |
304.31 g/mol |
IUPAC名 |
6-methyl-3-[4-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)piperazin-1-yl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H16N8O2/c1-7-9(21)13-11(17-15-7)19-3-5-20(6-4-19)12-14-10(22)8(2)16-18-12/h3-6H2,1-2H3,(H,13,17,21)(H,14,18,22) |
InChIキー |
CVXBIEUCUHIOSE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(NC1=O)N2CCN(CC2)C3=NN=C(C(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


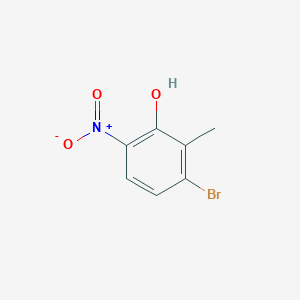
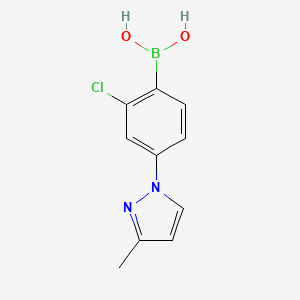
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
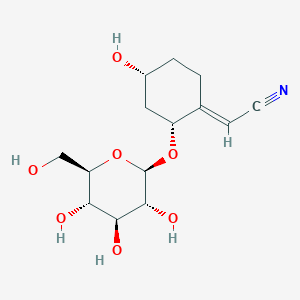

![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
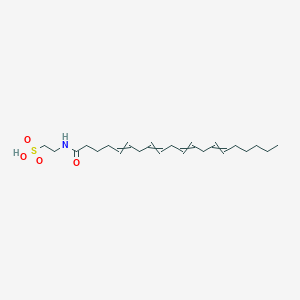
![Ethenetricarbonitrile, [(4-bromophenyl)amino]-](/img/structure/B14083295.png)
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)
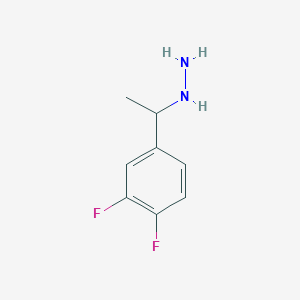
![tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14083311.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
